Ibrutinib-d5 serves as an ideal internal standard in bioanalytical studies due to its similar chemical behavior to ibrutinib while remaining distinguishable through mass spectrometry. [, , , , , ] This allows for accurate and precise quantification of ibrutinib in complex biological matrices like human plasma. [, , , , , ]
Ibrutinib-d5 is a deuterated analog of ibrutinib, an oral medication primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is classified as a Bruton tyrosine kinase inhibitor, which plays a crucial role in B-cell receptor signaling pathways. Ibrutinib-d5 serves as an internal standard in pharmacokinetic studies and therapeutic drug monitoring, enhancing the accuracy of analytical methods used to measure drug concentrations in biological samples.
Ibrutinib-d5 is synthesized from ibrutinib, which was originally developed by Pharmacyclics and is now marketed under various brand names. The compound falls under the classification of small molecule inhibitors targeting specific enzymes in cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.
The synthesis of ibrutinib-d5 involves several key steps that typically include:
Ibrutinib-d5 retains the core structure of ibrutinib but includes five deuterium atoms. The molecular formula for ibrutinib is C19H19N3O2S, while for ibrutinib-d5, it is C19H14D5N3O2S. The incorporation of deuterium alters the mass spectrum properties of the compound, making it useful for analytical purposes.
The structural formula can be represented as follows:
Ibrutinib-d5 undergoes similar chemical reactions as its non-deuterated counterpart due to its analogous structure. Key reactions include:
Ibrutinib-d5 functions through a specific mechanism involving:
Ibrutinib-d5 is primarily used in research settings for:
Ibrutinib-d5 retains the core structure of ibrutinib—a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperidinyl acryloyl group—but incorporates five deuterium atoms (²H or D) at the ortho, meta, and para positions of the phenoxy moiety. The IUPAC name, (R)-1-(3-(4-amino-3-(4-(phenoxy-d5)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, reflects this modification [4] [9]. Deuterium labeling confers near-identical physicochemical properties to the unlabeled molecule, with two exceptions:
Isotopic purity exceeding 98% is essential to avoid analytical interference, as even minor impurities (e.g., D₄ or D₃ isotopologues) can compromise assay accuracy [10]. Commercial synthesis routes typically employ catalytic deuteration of precursor molecules, followed by chiral resolution to preserve the (R)-stereochemistry essential for BTK binding [7] [9].
Table 1: Structural and Isotopic Properties of Ibrutinib-d5
Property | Specification |
---|---|
Molecular Formula | C₂₅H₁₉D₅N₆O₂ |
Molecular Weight | 445.53 g/mol |
Deuterium Positions | Phenoxy ring (2H,3H,4H,5H,6H positions) |
Isotopic Purity | ≥98% |
Chiral Configuration | (R)-enantiomer |
Ibrutinib-d5 fulfills a pivotal role as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying ibrutinib and its metabolites. Its deployment addresses three key challenges in trace analysis:
A significant pitfall identified in LC-MS/MS methods is differential adsorption between ibrutinib and its SIL-IS. Mžik et al. demonstrated that ibrutinib adsorbs more aggressively to LC fluidics than its D₄, D₅, or ¹³C₆ isotopologues, leading to carry-over that distorts subsequent measurements. This adsorption is instrument-specific and requires tailored mitigation strategies, such as:
Table 2: Performance of Ibrutinib Isotopologues as Internal Standards
Isotopologue | Adsorption Tendency | Carry-Over Risk | Recommendation |
---|---|---|---|
Ibrutinib-d₅ | Moderate | Moderate | Standard use |
Ibrutinib-d₄ | Low | Low | Viable alternative |
Ibrutinib-¹³C₆ | Low | Low | Optimal for trace analysis |
Ibrutinib-d5 underpins high-fidelity pharmacokinetic (PK) and pharmacodynamic (PD) studies by enabling accurate quantification of ibrutinib and its metabolites across biological matrices. Key applications include:
Therapeutic Drug Monitoring (TDM)
Ibrutinib exhibits high interindividual PK variability (67%) due to CYP3A4 polymorphisms, drug interactions, and food effects. TDM using Ibrutinib-d5-based assays allows dose optimization:
Pharmacodynamic Correlates
Ibrutinib-d5 facilitates investigations into BTK occupancy—a key PD marker:
Drug Interaction Studies
As a potent CYP3A4 substrate, ibrutinib’s PK is altered by concomitant drugs:
Table 3: Key Pharmacokinetic Parameters Enabled by Ibrutinib-d5 Assays
Parameter | Ibrutinib | DIB (Metabolite) | Clinical Implication |
---|---|---|---|
Tₘₐₓ (h) | 1–2 | 2–4 | Guides sampling for TDM |
Apparent Vd (L) | ~10,000 | Similar | Indicates extensive tissue distribution |
Protein Binding (%) | >97 | >95 | Explains drug interaction risks |
Active Moiety (IBR+DIB) | — | — | Correlates with BTK occupancy |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: